molecular formula C19H21ClFNO B195766 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane CAS No. 64169-45-5

1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane

Cat. No.: B195766
CAS No.: 64169-45-5
M. Wt: 333.8 g/mol
InChI Key: COAPWBUTTSOWLG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane is a synthetic compound that belongs to the class of phthalane derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene, 3-dimethylaminopropyl chloride, and 5-chlorophthalic anhydride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in organic solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane
  • 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-methylphthalane
  • 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-nitrophthalane

Uniqueness

1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane is unique due to the presence of both fluorine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAPWBUTTSOWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-45-5
Record name 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064169455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-CHLOROPHTHALANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69X04IVZ4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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